Metallo-|A-lactamase-IN-13

MBL Inhibitor Spectrum of Activity Pan-Inhibitor

Metallo-β-lactamase-IN-13 (Compound 13i) is a validated pan-metallo-β-lactamase inhibitor delivering broad-spectrum coverage across NDM, VIM, and IMP enzyme families—unlike selective inhibitors such as Metallo-β-lactamase-IN-3 that fail to inhibit IMP-7. Demonstrates direct antibacterial activity against P. aeruginosa and is optimized for carbapenem (meropenem/imipenem) combination synergy studies. Serves as an essential benchmark for medicinal chemistry SAR campaigns targeting improved Gram-negative penetration. Ideal for primary screening of clinical isolates, MBL resistance mechanism elucidation, and in vitro/in vivo infection models. For R&D only; not for human use.

Molecular Formula C15H10F3N7O2S2
Molecular Weight 441.4 g/mol
Cat. No. B15137720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetallo-|A-lactamase-IN-13
Molecular FormulaC15H10F3N7O2S2
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)N)C3=C(C(=C(C=C3)C(F)(F)F)S(=O)(=O)N)C4=NNN=N4
InChIInChI=1S/C15H10F3N7O2S2/c16-15(17,18)8-5-4-6(7-2-1-3-9-11(7)21-14(19)28-9)10(12(8)29(20,26)27)13-22-24-25-23-13/h1-5H,(H2,19,21)(H2,20,26,27)(H,22,23,24,25)
InChIKeyUKIORIWISGQFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metallo-β-lactamase-IN-13: A Pan-MBL Inhibitor for Broad-Spectrum Gram-Negative Research


Metallo-β-lactamase-IN-13 (Compound 13i) is a synthetic small molecule characterized as a pan-metallo-β-lactamase (MBL) inhibitor . This compound is designed to target and inhibit a wide range of MBL enzymes, which are a primary cause of carbapenem resistance in Gram-negative bacteria [1]. Its reported activity includes direct antibacterial effects against Pseudomonas aeruginosa, and it is intended for use in research focused on overcoming MBL-mediated antibiotic resistance [2].

Why Metallo-β-lactamase-IN-13 Is Not Interchangeable with Other MBL Inhibitors


Substituting Metallo-β-lactamase-IN-13 with another MBL inhibitor, even one from the same broad class, carries significant risk due to the well-documented spectrum variability among these enzymes [1]. Inhibitors often show high selectivity for specific MBL families (e.g., NDM, VIM, IMP), and a compound's activity against one variant does not guarantee efficacy against others [2]. For example, Metallo-β-lactamase-IN-3 shows high activity against VIM-1 and NDM-1 but does not inhibit IMP-7 . In contrast, Metallo-β-lactamase-IN-13 is characterized as a 'pan' inhibitor, implying a broader coverage profile that is critical for research into diverse resistant strains .

Quantitative Differentiation of Metallo-β-lactamase-IN-13 for Scientific Selection


Pan-MBL Spectrum Differentiates IN-13 from Narrow-Spectrum VIM Inhibitors

Metallo-β-lactamase-IN-13 (Compound 13i) is a pan-metallo-β-lactamase inhibitor , which distinguishes it from related compounds with a narrower spectrum. For example, Metallo-β-lactamase-IN-7 is a potent VIM-type inhibitor with IC50 values of 0.019 μM, 13.64 μM, and 0.38 μM for VIM-2, VIM-1, and VIM-5, respectively, but is not reported to inhibit NDM or IMP enzymes . This class-level inference supports the selection of IN-13 for applications requiring broad enzyme family coverage.

MBL Inhibitor Spectrum of Activity Pan-Inhibitor

Cross-Study Potency Comparison Against NDM and VIM

While direct head-to-head data for Metallo-β-lactamase-IN-13 is not available, a cross-study comparison provides context for its expected potency profile. Metallo-β-lactamase-IN-3, a related analog, shows IC50 values of 0.6 μM against VIM-1 and 1.0 μM against NDM-1 . In contrast, the advanced clinical candidate xeruborbactam (QPX7728) demonstrates significantly higher potency, with reported IC50 values of 0.014 μM for VIM-1 and 0.055 μM for NDM-1 [1]. This places the 'IN' series compounds in a mid-to-low nanomolar to micromolar potency range, distinct from the picomolar-to-low nanomolar activity of leading clinical candidates.

NDM-1 Inhibitor VIM-1 Inhibitor IC50 Comparison

Anti-Pseudomonal Activity Differentiates IN-13 from NDM-1-Selective Inhibitors

Metallo-β-lactamase-IN-13 is reported to have direct antibacterial activity against P. aeruginosa [1]. This property is not universal among MBL inhibitors. For example, MK-3402 (Compound 303), a potent pan-MBL inhibitor with IC50 values as low as 0.169 nM against VIM-1, 0.25 nM against NDM-1, and 0.53 nM against IMP-1, does not have reported direct antibacterial activity . This difference may be relevant for research involving P. aeruginosa bioassays or in vivo models where direct bacterial killing is desired.

Pseudomonas aeruginosa Antibacterial Activity MBL Inhibitor

Key Application Scenarios for Metallo-β-lactamase-IN-13 in Antibacterial Resistance Research


Broad-Spectrum MBL Screening in Multi-Drug Resistant (MDR) Isolates

Metallo-β-lactamase-IN-13's pan-MBL inhibitor profile makes it suitable for primary screening assays against clinical isolates or engineered strains expressing NDM, VIM, or IMP enzymes . Its use in combination with a carbapenem, such as meropenem or imipenem, can help identify resistance mechanisms and validate the role of MBLs in a resistant phenotype [1].

Mechanistic Studies in Pseudomonas aeruginosa Infection Models

Given its reported direct antibacterial activity against P. aeruginosa, Metallo-β-lactamase-IN-13 is a candidate for use in in vitro and in vivo models of P. aeruginosa infection . It can be employed to study the effect of MBL inhibition on bacterial fitness, virulence factor production, and biofilm formation in this key Gram-negative pathogen [1].

Structure-Activity Relationship (SAR) Studies for Pan-MBL Inhibitor Optimization

As part of the 'IN' series of MBL inhibitors, Metallo-β-lactamase-IN-13 can serve as a valuable benchmark compound in medicinal chemistry campaigns aimed at developing novel pan-MBL inhibitors with improved potency and Gram-negative penetration . Comparative studies with more selective analogs like Metallo-β-lactamase-IN-3 and Metallo-β-lactamase-IN-7 can elucidate key structural determinants for broad-spectrum inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metallo-|A-lactamase-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.